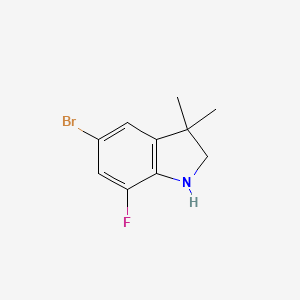![molecular formula C10H18N2 B13302653 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)
4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H18N2 It is characterized by a cyclohexane ring substituted with an ethylamino group and a carbonitrile group
Métodos De Preparación
The synthesis of 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with ethylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile can be compared with similar compounds such as:
Cyclohexane-1-carbonitrile: Lacks the ethylamino group, resulting in different chemical properties and reactivity.
4-[(Methylamino)methyl]cyclohexane-1-carbonitrile: Similar structure but with a methylamino group instead of an ethylamino group, leading to variations in biological activity and chemical behavior.
Cyclohexane-1-carboxylic acid derivatives: These compounds have a carboxylic acid group instead of a nitrile group, affecting their chemical reactivity and applications
Propiedades
Fórmula molecular |
C10H18N2 |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-(ethylaminomethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h9-10,12H,2-6,8H2,1H3 |
Clave InChI |
WSVHNVYADIEHTJ-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1CCC(CC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


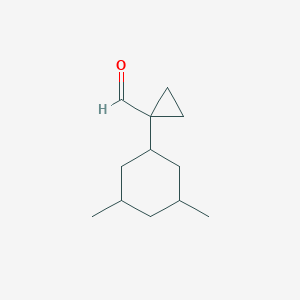

![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
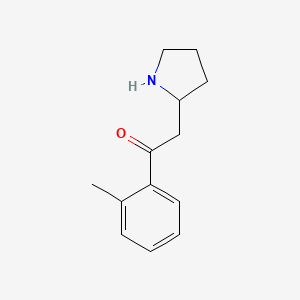
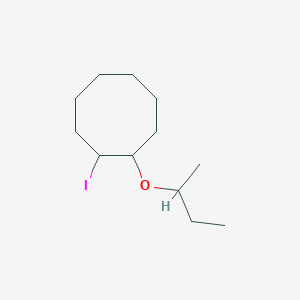

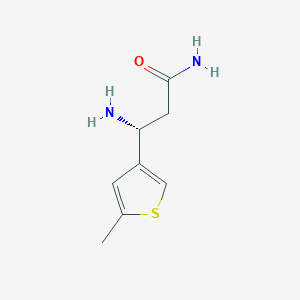
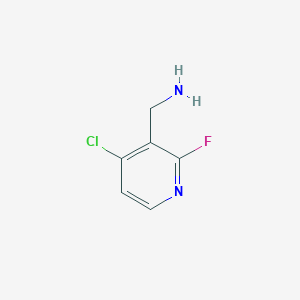

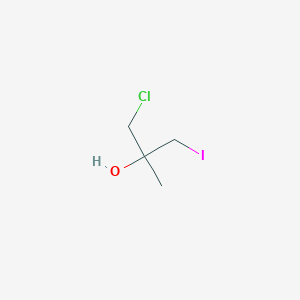
amine](/img/structure/B13302636.png)
![2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302641.png)
